N-(3,4-dimethylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is a complex organic compound that features a trifluoromethyl group, a cyclopentapyrazole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form the pyrazole ring . This intermediate is then further reacted with 3,4-dimethylphenylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl and dimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopentapyrazole ring can interact with specific active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their unique reactivity and applications in medicinal chemistry.
Cyclopentapyrazole derivatives: Compounds with similar ring structures are used in various chemical and biological studies.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)-1H,4H,5H,6H-CYCLOPENTA[C]PYRAZOL-1-YL]ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H18F3N3O |
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Molecular Weight |
337.34 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C17H18F3N3O/c1-10-6-7-12(8-11(10)2)21-15(24)9-23-14-5-3-4-13(14)16(22-23)17(18,19)20/h6-8H,3-5,9H2,1-2H3,(H,21,24) |
InChI Key |
BNFGKZMBPNQSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=N2)C(F)(F)F)C |
Origin of Product |
United States |
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